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Compound of Interest |

Compound Name: JWH 007-d9

CAS No.: 1651833-48-5

Cat. No.: B587135

\ J

JWH-007, chemically known as (2-Methyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone, is
an analgesic chemical developed by the research team led by Dr. John W. Huffman, from
which the "JWH" prefix originates.[1][2] It was among the first N-alkyl naphthoylindoles
synthesized to investigate the structure-activity relationships of cannabinoid ligands.[1] As a
potent agonist at both CB1 and CB2 receptors, it mimics the effects of A°-tetrahydrocannabinol
(A°-THC), the primary psychoactive component of cannabis, but with a distinct potency and
efficacy profile.

The synthesis of JWH-007 is typically achieved through a two-step process: an SN2 alkylation
reaction to add the N-pentyl chain to the indole ring, followed by a Friedel-Crafts acylation to
attach the naphthoyl group at the 3-position.[3]

Chemical Structure:

o |[UPAC Name: (2-methyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone[4]
e Chemical Formula: C2sH2sNO[4]

e Molar Mass: 355.48 g/mol

A Note on Nomenclature: It is critical to distinguish JWH-007, the cannabinoid agonist, from
JHW-007, a distinct cocaine analog and atypical dopamine reuptake inhibitor.[5] This guide
focuses exclusively on the cannabinoid compound JWH-007.
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Pharmacodynamics: Receptor Interaction and
Functional Activity

The pharmacological effects of JWH-007 are primarily mediated by its interaction with
cannabinoid receptors. As a G-protein coupled receptor (GPCR) agonist, its binding initiates a
cascade of intracellular signaling events.

Receptor Binding Affinity

JWH-007 demonstrates high-affinity binding to both CB1 and CB2 receptors, making it a non-
selective agonist. The binding affinity is quantified by the inhibition constant (Ki), which
represents the concentration of the ligand required to occupy 50% of the receptors in a
competitive binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Cannabinoid Receptor Binding Affinities

CB1 Receptor Ki CB2 Receptor Ki
Compound Source(s)
(nM) (nM)
JWH-007 9.5 29 [61[7]
JWH-018 9.0 2.94 [6]

| A°-THC | 41.0 | 36.0 |[7] |

As shown in the table, JWH-007 binds to the CB1 receptor with approximately 4.3 times greater
affinity than A°-THC and to the CB2 receptor with over 12 times greater affinity.[7] Its affinity is
comparable to its more widely known analog, JWH-018, which lacks the 2-methyl group on the
indole ring.[6] This methyl group in JWH-007 slightly decreases CBL1 affinity while having a
negligible effect on CB2 affinity compared to JWH-018.[6]

Functional Activity and Signaling Pathways

Upon binding, JWH-007 acts as a full agonist at cannabinoid receptors, meaning it elicits a
maximal physiological response. This is a key distinction from A°-THC, which is a partial
agonist.[8] The activation of CB1 and CB2 receptors, which are coupled to the inhibitory G-
protein (Gai/o), initiates a canonical signaling cascade.[9]
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The primary signaling pathway involves:

G-Protein Activation: Agonist binding causes a conformational change in the receptor,
leading to the activation of the associated Gai/o protein.

e Inhibition of Adenylyl Cyclase: The activated Gai subunit inhibits the enzyme adenylyl
cyclase.

¢ Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of
the second messenger cyclic adenosine monophosphate (CAMP).[9]

o Downstream Modulation: The reduction in cAMP levels subsequently modulates the activity
of protein kinase A (PKA) and other downstream effectors, such as mitogen-activated protein
kinase (MAPK) pathways, influencing gene expression and cellular function.[9][10]
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Caption: Standardized experimental workflow for cannabinoid tetrad assessment in mice.
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Conclusion

JWH-007 is a potent, non-selective synthetic cannabinoid agonist that has served as a
valuable pharmacological tool. Its high affinity for both CB1 and CB2 receptors, coupled with its
full agonist activity, results in robust cannabimimetic effects that are stronger than those of A°-
THC. The compound's profile is defined by its interaction with the canonical Gai/o-coupled
signaling pathway, its extensive metabolism into potentially active byproducts, and its
characteristic induction of the four cardinal in vivo effects in preclinical models. Understanding
this comprehensive pharmacological profile is essential for interpreting cannabinoid research
and for addressing the clinical and forensic challenges posed by the proliferation of synthetic
cannabinoids. Future research should continue to focus on the unique pharmacological
properties of its metabolites and explore potential off-target interactions to fully comprehend its
complex biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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